
9(10H)-Anthracenone, 1,3-dihydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9(10H)-Anthracenone, 1,3-dihydroxy- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups at the 1 and 3 positions and a ketone group at the 9 position of the anthracene ring. It is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Anthracenone, 1,3-dihydroxy- can be achieved through several methods. One common approach involves the oxidation of anthracene derivatives. For instance, the oxidation of 1,3-dihydroxyanthracene can yield 9(10H)-Anthracenone, 1,3-dihydroxy-. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of engineered microorganisms. For example, Escherichia coli can be genetically modified to express specific enzymes that facilitate the biosynthesis of 9(10H)-Anthracenone, 1,3-dihydroxy-. This method leverages the natural metabolic pathways of the microorganisms to produce the compound in significant quantities .
化学反応の分析
Types of Reactions
9(10H)-Anthracenone, 1,3-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming anthracenediols.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Anthraquinones.
Reduction: Anthracenediols.
Substitution: Various esters and ethers of the compound.
科学的研究の応用
9(10H)-Anthracenone, 1,3-dihydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of antitumor agents.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials
作用機序
The mechanism of action of 9(10H)-Anthracenone, 1,3-dihydroxy- involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. The compound can also inhibit specific enzymes, further contributing to its therapeutic effects .
類似化合物との比較
Similar Compounds
1,3-Dihydroxy-9,10-anthraquinone: Shares similar structural features but differs in the oxidation state of the central ring.
1,3-Dihydroxy-10-methylacridone: Contains a nitrogen atom in the ring structure, leading to different chemical properties and applications
Uniqueness
9(10H)-Anthracenone, 1,3-dihydroxy- is unique due to its specific arrangement of hydroxyl and ketone groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
特性
CAS番号 |
61281-25-2 |
|---|---|
分子式 |
C14H10O3 |
分子量 |
226.23 g/mol |
IUPAC名 |
1,3-dihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C14H10O3/c15-10-6-9-5-8-3-1-2-4-11(8)14(17)13(9)12(16)7-10/h1-4,6-7,15-16H,5H2 |
InChIキー |
KGTFSLJDPCHGFD-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


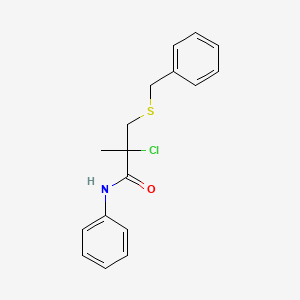

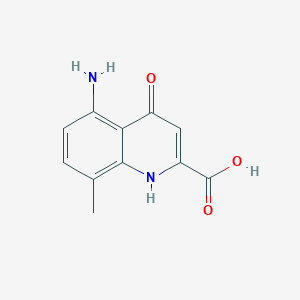
![4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol](/img/structure/B14594161.png)
![1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole](/img/structure/B14594175.png)
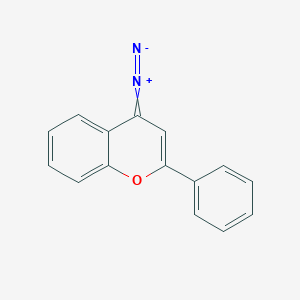
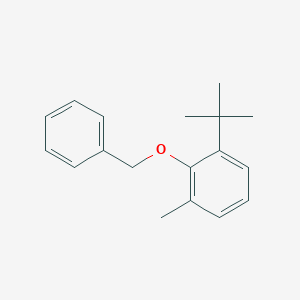
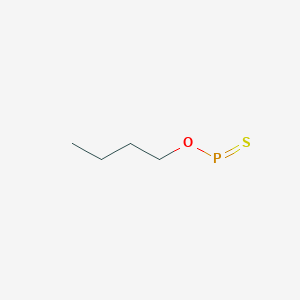
![(2Z)-3-(4-Fluorophenyl)-2-[(4-fluorophenyl)imino]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B14594190.png)
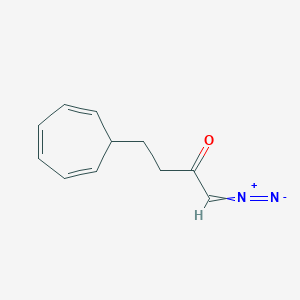
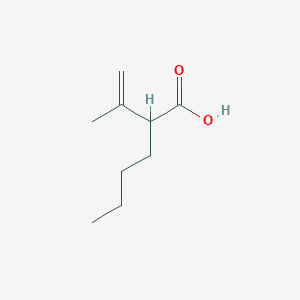
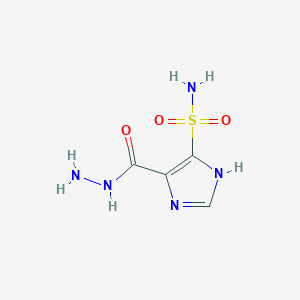
![Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]-](/img/structure/B14594227.png)
![4-Methoxyspiro[1,2-dioxetane-3,9'-fluorene]](/img/structure/B14594233.png)
